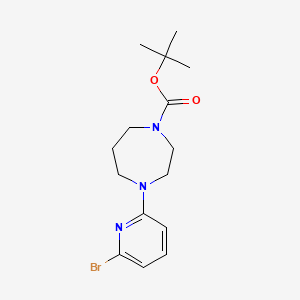
tert-Butyl 4-(6-bromopyridin-2-yl)-1,4-diazepane-1-carboxylate
Overview
Description
Tert-Butyl 4-(6-bromopyridin-2-yl)-1,4-diazepane-1-carboxylate is a useful research compound. Its molecular formula is C15H22BrN3O2 and its molecular weight is 356.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of “tert-Butyl 4-(6-bromopyridin-2-yl)-1,4-diazepane-1-carboxylate” are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of “this compound”. Factors such as temperature, pH, and the presence of other molecules can affect how this compound interacts with its targets . .
Biological Activity
tert-Butyl 4-(6-bromopyridin-2-yl)-1,4-diazepane-1-carboxylate (CAS No. 1152093-60-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₅H₂₂BrN₃O₂
- Molecular Weight : 356.26 g/mol
- Structure : The compound features a diazepane ring substituted with a bromopyridine moiety, which may influence its biological interactions.
Pharmacological Activity
The biological activity of this compound has been explored in various studies, particularly focusing on its potential as a therapeutic agent.
Anticancer Activity
Recent research indicates that compounds with similar structures exhibit anticancer properties. For instance, the presence of the bromopyridine group is known to enhance the selectivity and potency against certain cancer cell lines. In vitro studies have shown that related diazepane derivatives can inhibit cell proliferation in various cancer types, suggesting a potential for this compound to exhibit similar effects .
Neuroactive Properties
The diazepane framework is often associated with neuroactive compounds. Some studies suggest that derivatives can interact with neurotransmitter systems, potentially acting as anxiolytics or antidepressants. The specific interactions of this compound with GABA receptors or serotonin pathways warrant further investigation .
Understanding the mechanisms through which this compound exerts its effects is crucial for its development as a therapeutic agent.
- Receptor Interaction : The bromine atom in the pyridine ring may enhance binding affinity to specific receptors involved in cancer cell signaling pathways.
- Inhibition of Enzymes : Similar compounds have been shown to inhibit enzymes related to tumor growth and metastasis.
- Modulation of Signaling Pathways : The compound may modulate key signaling pathways such as MAPK and PI3K/Akt pathways, which are critical in cancer progression and neuronal function.
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds:
Properties
IUPAC Name |
tert-butyl 4-(6-bromopyridin-2-yl)-1,4-diazepane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrN3O2/c1-15(2,3)21-14(20)19-9-5-8-18(10-11-19)13-7-4-6-12(16)17-13/h4,6-7H,5,8-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTJNRJLORZEVNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN(CC1)C2=NC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50743192 | |
| Record name | tert-Butyl 4-(6-bromopyridin-2-yl)-1,4-diazepane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50743192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1152093-60-1 | |
| Record name | tert-Butyl 4-(6-bromopyridin-2-yl)-1,4-diazepane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50743192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














